3-(Thietan-3-ylamino)butan-2-ol
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Overview
Description
3-(Thietan-3-ylamino)butan-2-ol is an organic compound that contains a thietane ring, which is a four-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thietan-3-ylamino)butan-2-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as the presence of a base or a photochemical catalyst.
Industrial Production Methods
Industrial production of thietane derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Thietan-3-ylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different thietane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thietane ring can be modified by replacing specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium sulfide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .
Scientific Research Applications
3-(Thietan-3-ylamino)butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thietan-3-ylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thietane ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This allows the compound to modulate biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Another four-membered ring compound with an oxygen atom instead of sulfur.
Thietan-3-ol: A similar compound with a hydroxyl group attached to the thietane ring.
Uniqueness
3-(Thietan-3-ylamino)butan-2-ol is unique due to its specific substitution pattern and the presence of both an amino group and a hydroxyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other thietane derivatives .
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
3-(thietan-3-ylamino)butan-2-ol |
InChI |
InChI=1S/C7H15NOS/c1-5(6(2)9)8-7-3-10-4-7/h5-9H,3-4H2,1-2H3 |
InChI Key |
VSUHLTINHJPBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)NC1CSC1 |
Origin of Product |
United States |
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